
N-Cyclopropyl-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-2’-deoxyguanosine is a modified nucleoside analog derived from 2’-deoxyguanosine, where a cyclopropyl group is attached to the nitrogen atom at the N2 position of the guanine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2’-deoxyguanosine typically involves the cyclopropylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine . The reaction is carried out in an organic solvent like dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods: Industrial production of N-Cyclopropyl-2’-deoxyguanosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclopropyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the cyclopropyl group or the guanine base.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-8-oxo-2’-deoxyguanosine, while substitution reactions can produce various N-substituted derivatives.
Applications De Recherche Scientifique
N-Cyclopropyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound serves as a probe to study DNA-protein interactions and DNA repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for therapeutic and diagnostic purposes
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-2’-deoxyguanosine involves its incorporation into DNA, where it can form stable adducts with DNA bases. This incorporation can disrupt normal DNA replication and repair processes, leading to cytotoxic effects. The cyclopropyl group imposes conformational rigidity on the molecule, enhancing its binding affinity to DNA and increasing its metabolic stability .
Comparaison Avec Des Composés Similaires
2’-Deoxyguanosine: The parent compound without the cyclopropyl modification.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.
N2-Methyl-2’-deoxyguanosine: Another N2-substituted analog with a methyl group instead of a cyclopropyl group.
Uniqueness: N-Cyclopropyl-2’-deoxyguanosine is unique due to the presence of the cyclopropyl group, which imparts distinct structural and chemical properties. This modification enhances the compound’s stability and binding affinity, making it a valuable tool in biochemical and medicinal research .
Propriétés
Numéro CAS |
372161-00-7 |
|---|---|
Formule moléculaire |
C13H17N5O4 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-9(22-8)18-5-14-10-11(18)16-13(17-12(10)21)15-6-1-2-6/h5-9,19-20H,1-4H2,(H2,15,16,17,21)/t7-,8+,9+/m0/s1 |
Clé InChI |
AEWBGGLEZFUTPL-DJLDLDEBSA-N |
SMILES isomérique |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canonique |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
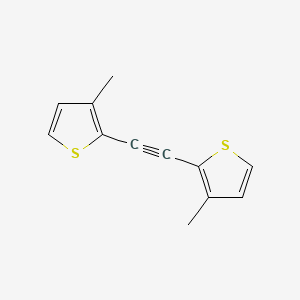
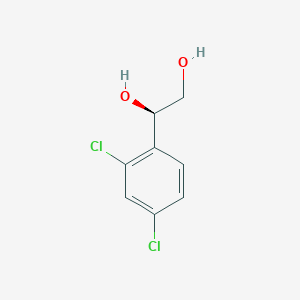
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

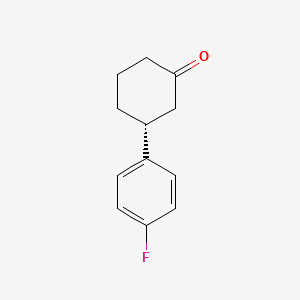
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
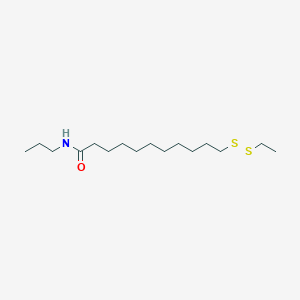
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
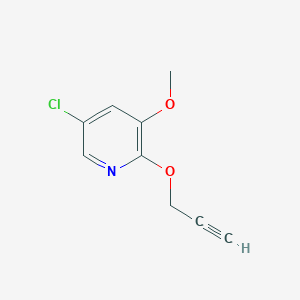
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
